molecular formula C12H14N4S3 B2811627 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) CAS No. 695191-59-4

5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine)

Cat. No.: B2811627
CAS No.: 695191-59-4
M. Wt: 310.45
InChI Key: SEUQSBBGEOQXPO-UHFFFAOYSA-N
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Description

5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) is a compound belonging to the thiazole family, characterized by its unique structure containing two thiazole rings. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further reacted to introduce the cyclopropyl groups and additional thiazole rings .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole rings .

Scientific Research Applications

5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5'-Thiobis(4-cyclopropyl-1,3-thiazol-2-amine) involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, disrupting their growth and survival.

Properties

IUPAC Name

5-[(2-amino-4-cyclopropyl-1,3-thiazol-5-yl)sulfanyl]-4-cyclopropyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S3/c13-11-15-7(5-1-2-5)9(18-11)17-10-8(6-3-4-6)16-12(14)19-10/h5-6H,1-4H2,(H2,13,15)(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUQSBBGEOQXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC(=N2)N)SC3=C(N=C(S3)N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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